![molecular formula C19H18O5 B3127626 4-methoxybenzyl 8-methoxy-2H-chromene-3-carboxylate CAS No. 338420-70-5](/img/structure/B3127626.png)
4-methoxybenzyl 8-methoxy-2H-chromene-3-carboxylate
Overview
Description
“4-methoxybenzyl 8-methoxy-2H-chromene-3-carboxylate” is a chemical compound with the molecular formula C19H18O5 . It is also known as “(4-methoxyphenyl)methyl 8-methoxy-2H-chromene-3-carboxylate” or "2H-1-Benzopyran-3-carboxylic acid, 8-methoxy-, (4-methoxyphenyl)methyl ester" .
Molecular Structure Analysis
The molecular structure of “4-methoxybenzyl 8-methoxy-2H-chromene-3-carboxylate” consists of a chromene ring system with methoxy groups at the 8-position and a carboxylate group at the 3-position. The carboxylate group is esterified with a 4-methoxybenzyl group .Scientific Research Applications
Synthetic Protocols on 6H-Benzo[c]chromen-6-ones
This review highlights the importance of 6H-benzo[c]chromen-6-ones, which share a core structure with the compound , emphasizing their pharmacological significance. Synthetic protocols for these compounds, including Suzuki coupling reactions and metal or base-catalyzed cyclization, are detailed, showcasing their potential in creating biologically active molecules (Mazimba, 2016).
Environmental Effects of Sunscreen Ingredients
Though not directly related to the target compound, this review discusses the environmental impact of organic UV filters like oxybenzone, which shares a common functional group (methoxy). The persistence of such compounds in aquatic environments and their potential effects on coral reefs and fish suggest areas of environmental research relevance for structurally related compounds (Schneider & Lim, 2019).
Recent Advances in 3-Hydroxycoumarin Chemistry
3-Hydroxycoumarins, akin to the compound of interest in their coumarin backbone, are highlighted for their extensive applications in biology, including genetics and pharmacology. This review underscores the synthetic versatility of hydroxycoumarins and their potential as precursors to various biologically active molecules (Yoda, 2020).
Anticancer Drugs with High Tumor Specificity
A study on compounds with structural features similar to the target compound showed that certain 3-styrylchromones and 3-styryl-2H-chromenes have significant tumor specificity with minimal toxicity to normal cells. This suggests a potential research application of our compound of interest in developing anticancer agents with reduced side effects (Sugita et al., 2017).
Applications of Redox Mediators in Organic Pollutant Treatment
The use of enzymes and redox mediators in degrading organic pollutants, including aromatic compounds, highlights a potential application area for compounds like the one . Such studies suggest research into the compound's role as a redox mediator or substrate in environmental remediation processes (Husain & Husain, 2007).
Future Directions
properties
IUPAC Name |
(4-methoxyphenyl)methyl 8-methoxy-2H-chromene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-21-16-8-6-13(7-9-16)11-24-19(20)15-10-14-4-3-5-17(22-2)18(14)23-12-15/h3-10H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHDFSNRFSMECM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C2=CC3=C(C(=CC=C3)OC)OC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxybenzyl 8-methoxy-2H-chromene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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